molecular formula C7H10O2 B2805890 6-Oxaspiro[3.4]octan-5-one CAS No. 84565-26-4

6-Oxaspiro[3.4]octan-5-one

Cat. No.: B2805890
CAS No.: 84565-26-4
M. Wt: 126.155
InChI Key: AMXISTVVYIIGOD-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.4]octan-5-one is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexanone ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-Oxaspiro[3.4]octan-5-one involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the desired spirocyclic compound. The overall yield of this method is approximately 70%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

6-Oxaspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving spirocyclic intermediates.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]octan-5-one depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the oxirane ring is opened by the nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.5]octan-4-one: Another spirocyclic compound with a similar structure but different ring sizes.

    2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one: A spirocyclic compound with additional methyl groups.

Uniqueness

6-Oxaspiro[3.4]octan-5-one is unique due to its specific ring structure and the presence of both an oxirane and a ketone functional group. This combination imparts distinct reactivity and chemical properties, making it valuable in various research and industrial applications.

Biological Activity

6-Oxaspiro[3.4]octan-5-one is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which confers distinct biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a spiro linkage that connects two cyclic structures through an oxygen atom. This structural configuration influences its interaction with biological targets, making it a valuable scaffold for drug design.

The mechanism of action for this compound is primarily based on its ability to interact with various enzymes and receptors. The compound's unique binding affinity allows it to modulate the activity of these biological targets, potentially leading to therapeutic effects in various conditions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by enzyme dysregulation.
  • Receptor Modulation : It may also act on neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and pain perception.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound has potential antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, possibly through the modulation of cell signaling pathways involved in proliferation and apoptosis.

Data Summary

Activity Description References
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InteractionModulates enzyme activity related to metabolic disorders
Receptor ModulationAffects neurotransmitter receptors linked to mood disorders

Case Studies

  • Antimicrobial Effectiveness : A study published in The Journal of Organic Chemistry evaluated the antimicrobial properties of this compound against several pathogens. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Mechanism : In vitro studies demonstrated that this compound induces apoptosis in specific cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential role as an anticancer agent.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its versatility:

  • Pharmacological Applications : Ongoing research aims to explore its applications in treating conditions such as anxiety and depression by targeting serotonin receptors (5-HT7) associated with mood regulation .
  • Synthetic Pathways : The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities, showcasing its importance in drug development .

Properties

IUPAC Name

6-oxaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-7(2-1-3-7)4-5-9-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXISTVVYIIGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84565-26-4
Record name 6-oxaspiro[3.4]octan-5-one
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